

Comparative Analysis of Amlitelimab for Moderate-to-Severe Atopic Dermatitis

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Amlitelimab is an investigational, fully human non-depleting monoclonal antibody that targets the OX40 ligand (OX40L). By blocking the interaction between OX40L on antigen-presenting cells and OX40 on activated T-cells, amlitelimab aims to reduce the T-cell-dependent inflammation that drives atopic dermatitis without causing T-cell depletion.[1]

Quantitative Data Summary

The following tables summarize the efficacy of amlitelimab in achieving key clinical endpoints from the STREAM-AD phase 2b trial and compare it with other biologic treatments for atopic dermatitis.

Table 1: Efficacy of Amlitelimab in the STREAM-AD Phase 2b Trial (Week 24)[1]



Dose	LS Mean % Change from Baseline in EASI	Proportion of Patients Achieving EASI-75	Proportion of Patients Achieving IGA 0/1*
Placebo	-	-	-
62.5 mg Q4W	-	Higher vs. Placebo (P ≤ 0.05)	-
125 mg Q4W	-	Higher vs. Placebo (P ≤ 0.05)	-
250 mg Q4W	-	Higher vs. Placebo (P ≤ 0.05)	-
250 mg Q4W with LD	-45.4 (vs. Placebo)	33% higher vs. Placebo (P < 0.001)	Significantly greater vs. Placebo

*IGA 0/1: Investigator's Global Assessment score of 0 (clear) or 1 (almost clear). LD: Loading Dose. Q4W: Every 4 weeks.

Table 2: Comparative Efficacy of Biologics for Atopic Dermatitis (at approximately 16-24 weeks)

Drug	Target	Proportion of Patients Achieving EASI-75
Amlitelimab[1]	OX40L	Higher vs. Placebo (P ≤ 0.05)
Dupilumab[2]	IL-4/IL-13	36.7%
Lebrikizumab[1]	IL-13	-
Rocatinlimab[1]	OX40	-
Tralokinumab	IL-13	Significantly greater vs. Placebo
Upadacitinib (JAK inhibitor)	JAK1	Significantly higher vs. Placebo



Experimental Protocols STREAM-AD Phase 2b Study Design[1]

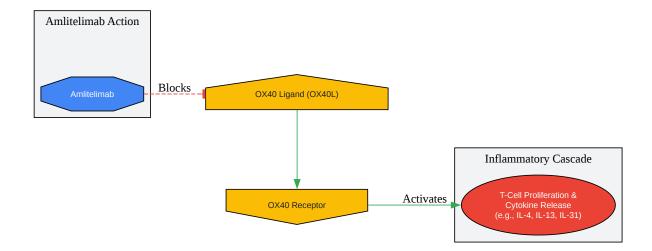
The STREAM-AD study was a two-part, randomized, double-blind, placebo-controlled trial to evaluate the efficacy and safety of amlitelimab in adults with moderate-to-severe atopic dermatitis who had an inadequate response to topical treatments.

- Part 1 (24 weeks): Patients were randomized to receive subcutaneous amlitelimab at various doses or a placebo. The primary endpoint was the percentage change in the Eczema Area and Severity Index (EASI) from baseline at week 16. Key secondary endpoints at week 24 included the proportion of patients achieving EASI-75 and an Investigator's Global Assessment (IGA) score of 0 or 1.
- Part 2 (up to 52 weeks): Clinical responders from Part 1 (achieving EASI-75 and/or IGA 0/1 at week 24) were re-randomized to either continue their amlitelimab treatment or withdraw to a placebo to assess the maintenance of response.

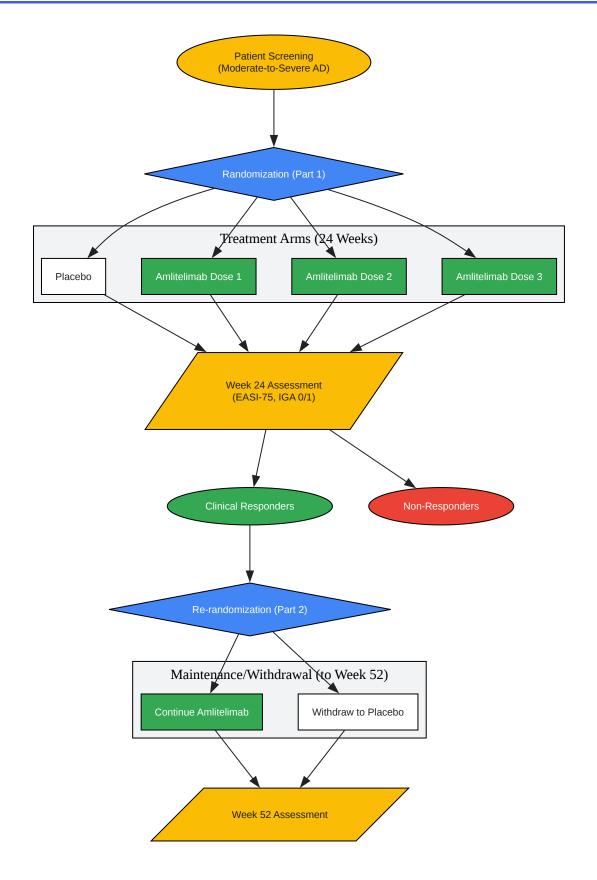
Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the mechanism of action of amlitelimab and the workflow of the STREAM-AD clinical trial.









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References

- 1. A Post Hoc Analysis of Atopic Dermatitis of the Head and Neck and Other Body Regions from the Amlitelimab STREAM-AD Phase 2b Study | springermedizin.de [springermedizin.de]
- 2. Treatment outcomes of patients with Atopic Dermatitis (AD) treated with dupilumab through the Early Access to Medicines Scheme (EAMS) in the UK - PMC [pmc.ncbi.nlm.nih.gov]
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